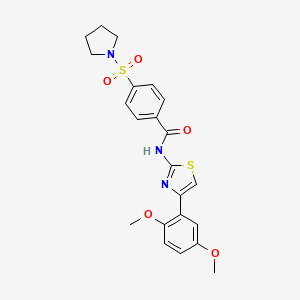![molecular formula C12H14O3 B2722619 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane CAS No. 2411226-73-6](/img/structure/B2722619.png)
2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane, also known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPPO is an epoxide compound that is commonly used as a crosslinking agent in polymer chemistry. It has also been used in various scientific research studies due to its ability to react with various biological molecules and proteins.
作用机制
The mechanism of action of 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane is based on its ability to react with various biological molecules and proteins. This compound can react with nucleophilic groups, such as amino and thiol groups, resulting in the formation of covalent bonds. This reaction can lead to the modification of biological molecules and proteins, which can affect their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, which has led to its potential use as an anticancer agent. This compound has also been shown to have antibacterial and antifungal properties, which has led to its potential use as an antimicrobial agent. Additionally, this compound has been shown to have anti-inflammatory properties, which has led to its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane in lab experiments is its ability to react with various biological molecules and proteins, which can lead to the modification of their structure and function. This can provide valuable insights into the role of these molecules and proteins in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.
未来方向
There are several future directions for the use of 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane in scientific research. One potential direction is the development of new materials, such as hydrogels and nanoparticles, using this compound as a crosslinking agent. Another potential direction is the use of this compound as an anticancer agent, due to its cytotoxic properties. Additionally, this compound could be used in the development of new antimicrobial agents, due to its antibacterial and antifungal properties. Finally, this compound could be used in the development of new anti-inflammatory agents, due to its anti-inflammatory properties.
合成方法
2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane can be synthesized through a variety of methods, including the reaction of 3-cyclopropyloxyphenol with epichlorohydrin in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid. Other synthesis methods include the reaction of 3-cyclopropyloxyphenol with ethylene oxide, propylene oxide, or glycidol.
科学研究应用
2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane has been used in various scientific research applications due to its unique properties. It has been used as a crosslinking agent in polymer chemistry, as well as a reagent for the modification of biological molecules and proteins. This compound has also been used in the development of new materials, such as hydrogels and nanoparticles.
属性
IUPAC Name |
2-[(3-cyclopropyloxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10(13-7-12-8-14-12)6-11(3-1)15-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNVPJHTVLVVEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)
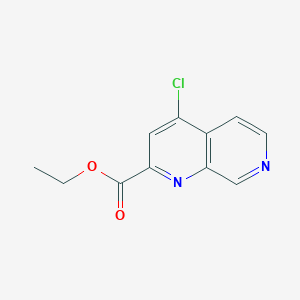
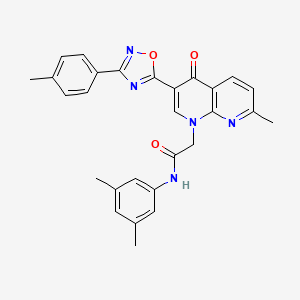
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
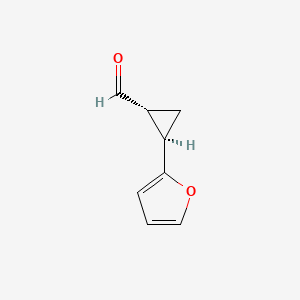
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)
![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)
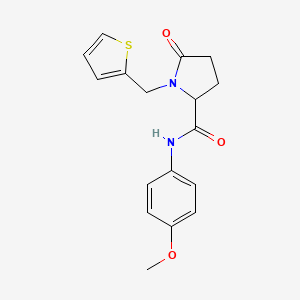
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)
